molecular formula C15H9Cl2NO2S2 B12169097 (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12169097
M. Wt: 370.3 g/mol
InChI Key: NUHDKXSRTFZIPF-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a dichlorobenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2,4-difluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications, making it a valuable subject of study in scientific research.

Properties

Molecular Formula

C15H9Cl2NO2S2

Molecular Weight

370.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h1-7H,8H2/b13-6-

InChI Key

NUHDKXSRTFZIPF-MLPAPPSSSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.